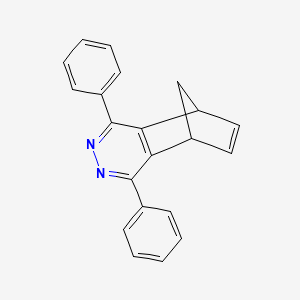
1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes both aromatic and non-aromatic components, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde with hydrazine . This reaction yields the desired compound through a series of steps that include the formation of an N-oxide and subsequent oxidation to produce the exo-6,7-epoxy derivative . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to revert oxidized forms back to the parent compound.
Common reagents used in these reactions include MCPBA for oxidation and hydrazine for the initial synthesis . Major products formed from these reactions include N-oxides, epoxides, and various substituted derivatives.
Scientific Research Applications
1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine has several applications in scientific research:
Chemistry: The compound is used as a model system for studying fused ring systems and their reactivity.
Biology: It may be investigated for potential biological activities, including interactions with enzymes and receptors.
Medicine: Research into its potential therapeutic applications, such as antitumor or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism by which 1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in various applications .
Comparison with Similar Compounds
1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine can be compared to other similar compounds, such as:
5,8-Dihydro-5,8-methanophthalazine: Lacks the diphenyl substitution, making it less complex and potentially less reactive.
6,7-Epoxy-5,6,7,8-tetrahydro-5,8-methanophthalazine:
The uniqueness of this compound lies in its diphenyl substitution, which enhances its chemical reactivity and potential for various applications.
Biological Activity
1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 203982-88-1
- Molecular Formula : C24H20N2
- Molecular Weight : 336.44 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Antimicrobial Activity : Research indicates that this compound and its derivatives possess significant antimicrobial properties, making them candidates for further development as antimicrobial agents .
Antimicrobial and Anticancer Properties
- Antimicrobial Activity :
- Anticancer Activity :
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the phenyl groups or the dihydro structure can significantly alter its potency and selectivity towards specific biological targets. For example:
- Substituting different functional groups on the phenyl rings can enhance antimicrobial efficacy.
- Alterations in the methanophthalazine core may impact anticancer activity.
Properties
CAS No. |
203982-88-1 |
|---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3,6-diphenyl-4,5-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C21H16N2/c1-3-7-14(8-4-1)20-18-16-11-12-17(13-16)19(18)21(23-22-20)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
InChI Key |
FZEUJQLOXAQMME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C2C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















